5-(4-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine
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Overview
Description
5-(4-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a naphthylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves the reaction of 4-chlorophenylhydrazine with naphthylmethylthioacetic acid under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,2,4-triazole-3-thiol
- 5-(4-Chlorophenyl)-3-(methylthio)-1,2,4-triazole
- 5-(4-Chlorophenyl)-3-(phenylthio)-1,2,4-triazole
Uniqueness
5-(4-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of the naphthylmethylthio group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H15ClN4S |
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Molecular Weight |
366.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H15ClN4S/c20-16-10-8-14(9-11-16)18-22-23-19(24(18)21)25-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12,21H2 |
InChI Key |
BIWZJRIYSOEMAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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